molecular formula C9H12N2O4S B187331 N-Isopropyl 3-nitrobenzenesulfonamide CAS No. 28860-10-8

N-Isopropyl 3-nitrobenzenesulfonamide

Cat. No. B187331
CAS RN: 28860-10-8
M. Wt: 244.27 g/mol
InChI Key: YMQDOINNAIAMAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isopropyl 3-nitrobenzenesulfonamide is a chemical compound with the molecular formula C9H12N2O4S . It has a molecular weight of 244.27 g/mol . The IUPAC name for this compound is 3-nitro-N-propan-2-ylbenzenesulfonamide .


Molecular Structure Analysis

The molecular structure of N-Isopropyl 3-nitrobenzenesulfonamide can be represented by the SMILES string CC(C)NS(=O)(=O)C1=CC=CC(=C1)N+[O-] . The InChI representation is InChI=1S/C9H12N2O4S/c1-7(2)10-16(14,15)9-5-3-4-8(6-9)11(12)13/h3-7,10H,1-2H3 .


Physical And Chemical Properties Analysis

N-Isopropyl 3-nitrobenzenesulfonamide has a molecular weight of 244.27 g/mol . It has a XLogP3 value of 1, indicating its relative hydrophobicity . The compound has one hydrogen bond donor and five hydrogen bond acceptors . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 244.05177804 g/mol . The topological polar surface area is 100 Ų . The compound has a heavy atom count of 16 .

Scientific Research Applications

  • N-Isopropyl 3-nitrobenzenesulfonamide derivatives are useful for preparing secondary amines and protecting amines. This process involves smooth alkylation by Mitsunobu reaction or conventional methods, yielding N-alkylated sulfonamides in near quantitative yields. These can be deprotected via Meisenheimer complexes, providing high yields of secondary amines (Fukuyama, Chung-Kuang Jow, & Cheung, 1995).

  • Certain nitrobenzenesulfonamides with nitroisopropyl groups have been evaluated as hypoxic cell selective cytotoxic agents. They showed selective toxicity to hypoxic EMT6 mammary carcinoma cells in vitro and functioned as hypoxic cell radiosensitizers (Saari et al., 1991).

  • N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides have shown bacterial biofilm inhibitory action against Escherichia coli and Bacillus subtilis, along with mild cytotoxicity. This indicates potential applications in combating bacterial infections (Abbasi et al., 2020).

  • N-Isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine has been used in the reduction of alcohols via monoalkyl diazene intermediates, suggesting its utility in organic synthesis and chemical transformations (Movassaghi & Ahmad, 2007).

  • Sodium N-bromo-p-nitrobenzenesulfonamide (bromamine-N) has been identified as an effective oxidizing titrant in analytical chemistry, offering a method for the direct titration of various reducing agents (Gowda et al., 1983).

properties

IUPAC Name

3-nitro-N-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-7(2)10-16(14,15)9-5-3-4-8(6-9)11(12)13/h3-7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQDOINNAIAMAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70283207
Record name 3-Nitro-N-(propan-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isopropyl 3-nitrobenzenesulfonamide

CAS RN

28860-10-8
Record name N-(1-Methylethyl)-3-nitrobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28860-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 30396
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028860108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 28860-10-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30396
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Nitro-N-(propan-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Isopropyl 3-nitrobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-Isopropyl 3-nitrobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-Isopropyl 3-nitrobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-Isopropyl 3-nitrobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-Isopropyl 3-nitrobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-Isopropyl 3-nitrobenzenesulfonamide

Citations

For This Compound
2
Citations
HR Lawrence, A Kazi, Y Luo, R Kendig, Y Ge… - Bioorganic & medicinal …, 2010 - Elsevier
… This compound was prepared according to the procedure described for 12m, except using 11r N-isopropyl-3-nitrobenzenesulfonamide (0.3 g, 1.2 mmol). Yellow solid (0.25 g, 96%); mp: …
Number of citations: 93 www.sciencedirect.com
CT Helmes, CC Sigman, MK Doeltz… - … Science & Health …, 1983 - Taylor & Francis
The class of aryl sulfonamides was studied in order to nominate chemicals to the Chemical Selection Working Group as candidates for carcinogenesis bioassay. After application of …
Number of citations: 3 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.